molecular formula C19H18N10O B607612 Gcn2-IN-1 CAS No. 1448693-69-3

Gcn2-IN-1

Cat. No. B607612
M. Wt: 402.422
InChI Key: BWNLUTKKCVJOHI-UHFFFAOYSA-N
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Description

Gcn2-IN-1 is an inhibitor of the general control nonderepressible 2 kinase (GCN2), a serine/threonine protein kinase involved in the integrated stress response . It also inhibits integrase phosphorylation . GCN2-IN-1 has been used in research for the treatment of cancer as a chemotherapeutic agent .


Molecular Structure Analysis

The molecular structure of Gcn2-IN-1 is complex. The formal name of Gcn2-IN-1 is 3-(1H-indazol-6-yl)-N-[1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl]-3H-1,2,3-triazolo[4,5-d]pyrimidin-5-amine . The molecular formula is C19H18N10O, and the formula weight is 402.4 . The InChi Code is InChI=1S/C19H18N10O/c1-2-15(7-16-12(1)8-21-25-16)29-18-17(26-27-29)10-20-19(24-18)23-13-9-22-28(11-13)14-3-5-30-6-4-14/h1-2,7-11,14H,3-6H2,(H,21,25)(H,20,23,24) .


Chemical Reactions Analysis

GCN2-IN-1 is known to inhibit GCN2, a kinase that is activated by uncharged tRNAs . This inhibition can lead to resistance to certain kinase inhibitors, such as neratinib . Other FDA-approved inhibitors, such as erlotinib and sunitinib, also bind and activate GCN2 .


Physical And Chemical Properties Analysis

Gcn2-IN-1 is a crystalline solid . It is soluble in DMSO . The SMILES notation for Gcn2-IN-1 is N1(C2=CC=C3C=NNC3=C2)N=NC4=CN=C(NC5=CN(C6CCOCC6)N=C5)N=C14 .

Scientific Research Applications

  • GCN2 (general control nonderepressible 2) is crucial in cancer development and progression. It plays a role in rewiring cell metabolism under amino acid starvation stress, potentially aiding cancer stem cells in developing chemotherapeutic resistance (Gold & Masson, 2022).

  • GCN2 acts as a sensor of amino acid deprivation, impacting global protein synthesis and specific protein translation. This includes a role in controlling lipid homeostasis in response to amino acid deprivation (Towle, 2007).

  • Inhibition of GCN2, through IMPACT, has shown effects on lifespan and stress resistance in model organisms, suggesting its potential role in dietary restriction and stress response pathways (Ferraz et al., 2016).

  • GCN2 is involved in immune system regulation, affecting macrophage functional polarization and CD4+ T cell subset differentiation (Zhao et al., 2023).

  • The identification of potent, orally available GCN2 inhibitors, such as "Gcn2-IN-1", has been pursued for therapeutic applications, particularly in cancer treatment (Fujimoto et al., 2019).

  • The role of GCN2 in nutrient-sensing pathways, specifically its activation in response to amino acid deficiency and its role in survival under nutrient stress, has been explored (Rousakis et al., 2013).

  • GCN2's role in metabolic and environmental stress response, with implications in diseases like cancer and Alzheimer's, has been increasingly recognized (Grallert & Boye, 2013).

  • GCN2 drives macrophage and MDSC function and immunosuppression in tumor microenvironments, highlighting its role in tumor immune evasion (Halaby et al., 2019).

  • GCN2's involvement in liver injury and fibrogenesis, demonstrating its role in coping with stress due to amino acid deficiency, has been studied (Arriazu et al., 2013).

  • Research on the regulation of oxidative stress and apoptosis in response to various stimuli, including high glucose conditions, has implicated GCN2 as a critical factor (Zhang et al., 2019).

Future Directions

The role of GCN2 in the immune system and various immune-related diseases has been studied extensively . A better understanding of GCN2’s functions and signaling pathways in the immune system under physiological, stressful, and pathological situations will be beneficial to the development of potential therapies for many immune-relevant diseases . Furthermore, the role of the integrated stress response (ISR) in modulating the response to inhibitors of oncogenic kinases has been highlighted , suggesting that GCN2-IN-1 could have potential applications in cancer therapy.

properties

IUPAC Name

3-(1H-indazol-6-yl)-N-[1-(oxan-4-yl)pyrazol-4-yl]triazolo[4,5-d]pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N10O/c1-2-15(7-16-12(1)8-21-25-16)29-18-17(26-27-29)10-20-19(24-18)23-13-9-22-28(11-13)14-3-5-30-6-4-14/h1-2,7-11,14H,3-6H2,(H,21,25)(H,20,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNFLNGJQOHNPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC3=NC=C4C(=N3)N(N=N4)C5=CC6=C(C=C5)C=NN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gcn2-IN-1

Citations

For This Compound
18
Citations
JC Ghosh, M Perego, E Agarwal… - Proceedings of the …, 2022 - National Acad Sciences
… (H) PC3 cells as in A and B were incubated with vehicle (Veh; H) or GCN2-IN-1 small-molecule … Functionally, a small-molecule GCN2 inhibitor (GCN2-IN-1) inhibited proliferation (pLKO, …
Number of citations: 14 www.pnas.org
Y Liu, A Cheng, M Wang, S Mao, X Ou… - Frontiers in …, 2021 - frontiersin.org
… After DHAV-1 infection for 22 h, DEFs were treated with different concentrations of C16, GSK2606414, and GCN2-IN-1 for 2 h to screen the kinases that affect eIF2α phosphorylation. …
Number of citations: 7 www.frontiersin.org
J Yuan, F Li, B Cui, J Gao, Z Yu, Z Lu - Antioxidants, 2022 - mdpi.com
Diabetic cardiomyopathy (DCM) is a kind of heart disease that affects diabetic patients and is one of the primary causes of death. We previously demonstrated that deletion of the …
Number of citations: 2 www.mdpi.com
X Hu, Y Niu, P Luo, F Xiao, F Yuan, H Yin… - Communications …, 2022 - nature.com
… Furthermore, we revealed that two GCN2 pharmacologic inhibitors, GCN2iB and GCN2-IN-1, could significantly reduce ACE2 protein expression in CCD841 cells, making them …
Number of citations: 4 www.nature.com
F Zhang, QY Zeng, H Xu, AN Xu, DJ Liu, NZ Li, Y Chen… - Cell discovery, 2021 - nature.com
… d Pharmacological inhibition of Gcn2 by GCN2-IN-1 and GCN2iB significantly suppressed the angiogenic phenotypes of the tars −/ − embryos. e Inhibition of Perk by Perk-specific …
Number of citations: 7 www.nature.com
X Hu, Y Niu, P Luo, F Xiao, F Yuan, H Yin, S Chen… - 2021 - pesquisa.bvsalud.org
… Consistently, we revealed two GCN2 inhibitors, GCN2iB and GCN2-IN-1, downregulated ACE2 protein expression in CCD841 cells in a dose-dependent manner. Moreover, we found …
Number of citations: 0 pesquisa.bvsalud.org
JB Brüggenthies - 2021 - edoc.ub.uni-muenchen.de
… Further compounds were developed based on the initial GCN2-IN-1, from which GCN2-IN-6 showed the best enhancement in potency and a good pharmacokinetic profile in mouse …
Number of citations: 3 edoc.ub.uni-muenchen.de
V Stonyte, M Mastrangelopoulou, R Timmer… - EMBO …, 2023 - embopress.org
GCN2/eIF2αK4 is exclusively seen as an eIF2α kinase, which regulates reprogramming of protein translation in response to stress. Here, we show that GCN2 has an unexpected role in …
Number of citations: 1 www.embopress.org
JB Brüggenthies, A Fiore, M Russier, C Bitsina… - Journal of Biological …, 2022 - ASBMB
mTORC1 and GCN2 are serine/threonine kinases that control how cells adapt to amino acid availability. mTORC1 responds to amino acids to promote translation and cell growth while …
Number of citations: 8 www.jbc.org
SS Pathak, D Liu, T Li, N de Zavalia, L Zhu, J Li… - Neuron, 2019 - cell.com
The integrated stress response (ISR) is activated in response to diverse stress stimuli to maintain homeostasis in neurons. Central to this process is the phosphorylation of eukaryotic …
Number of citations: 49 www.cell.com

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